3-Methyl-4-nitroisoxazole-5-carbaldehyde

Thermal Stability Physical Characterization Storage and Handling

3-Methyl-4-nitroisoxazole-5-carbaldehyde (CAS 6436-64-2) is a densely functionalized five-membered heterocycle belonging to the 4-nitroisoxazole class. Its scaffold uniquely combines a C-3 methyl group, a C-4 nitro group, and a C-5 aldehyde moiety on the isoxazole ring, creating an electron-deficient aromatic system with three chemically orthogonal reactive handles.

Molecular Formula C5H4N2O4
Molecular Weight 156.1 g/mol
CAS No. 6436-64-2
Cat. No. B1607819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitroisoxazole-5-carbaldehyde
CAS6436-64-2
Molecular FormulaC5H4N2O4
Molecular Weight156.1 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1[N+](=O)[O-])C=O
InChIInChI=1S/C5H4N2O4/c1-3-5(7(9)10)4(2-8)11-6-3/h2H,1H3
InChIKeyYJJTVDSFUIQXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-nitroisoxazole-5-carbaldehyde (CAS 6436-64-2): A Structurally Distinct Heterocyclic Building Block for Medicinal Chemistry and Materials Synthesis


3-Methyl-4-nitroisoxazole-5-carbaldehyde (CAS 6436-64-2) is a densely functionalized five-membered heterocycle belonging to the 4-nitroisoxazole class. Its scaffold uniquely combines a C-3 methyl group, a C-4 nitro group, and a C-5 aldehyde moiety on the isoxazole ring, creating an electron-deficient aromatic system with three chemically orthogonal reactive handles . This specific substitution pattern distinguishes it from other commercially available nitroisoxazole intermediates and enables sequential, chemoselective transformations that are unattainable with simpler analogs .

Why 3-Methyl-4-nitroisoxazole-5-carbaldehyde Cannot Be Replaced by Common In-Class Analogs in Procurement Specifications


Generic substitution within the nitroisoxazole family is not feasible for procurement specifications that require a single intermediate capable of undergoing aldehyde-specific condensation, nitro-group reduction, and subsequent heterocycle elaboration in a programmable sequence. Analogs such as 3,5-dimethyl-4-nitroisoxazole (CAS 1123-49-5) lack the C-5 aldehyde electrophile [1], while 3-methylisoxazole-5-carbaldehyde (CAS 70753-36-5) lacks the C-4 nitro group necessary for vinylogous reactivity and bioreductive activation . The target compound is the only commercially listed isomer that simultaneously presents these three functional groups on the 4-nitroisoxazole core, making direct replacement scientifically invalid for multi-step synthetic routes or structure-activity relationship (SAR) programs that depend on this exact functional group arrangement .

3-Methyl-4-nitroisoxazole-5-carbaldehyde: Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Melting Point Comparison: 3-Methyl-4-nitroisoxazole-5-carbaldehyde vs. 3-Methylisoxazole-5-carbaldehyde Reveals 50 °C Thermal Stability Advantage

The experimental melting point of 3-methyl-4-nitroisoxazole-5-carbaldehyde (89–90 °C) is substantially higher than that of its non-nitrated analog 3-methylisoxazole-5-carbaldehyde (42–44 °C), representing a thermal stability differential of +47 °C . This difference is attributed to the electron-withdrawing nitro group enhancing crystal lattice packing energy. For procurement decisions, the higher melting point indicates superior room-temperature storage stability as a crystalline solid and reduced risk of liquefaction during ambient-temperature shipping, which is critical for maintaining stoichiometric accuracy in automated weighing and high-throughput synthesis platforms.

Thermal Stability Physical Characterization Storage and Handling

Functional Group Orthogonality: Simultaneous Aldehyde and Nitro Reactivity Enables One-Pot Sequential Transformations Precluded in Single-Functional Analogs

3-Methyl-4-nitroisoxazole-5-carbaldehyde is the only compound among its closest commercially available analogs that possesses two chemically orthogonal electrophilic centers: a C-5 aldehyde (susceptible to nucleophilic addition, condensation, and reductive amination) and a C-4 nitro group (reducible to amine or transformable via vinylogous nucleophilic substitution). This dual reactivity has been exploited in the synthesis of (E)-N,N-dimethyl-2-(3-methyl-4-nitroisoxazol-5-yl)ethen-1-amine, where the aldehyde was used to install an enamine moiety while the nitro group remained intact for subsequent derivatization [1]. In contrast, 3,5-dimethyl-4-nitroisoxazole (CAS 1123-49-5) cannot participate in aldehyde-specific reactions, and 3-methylisoxazole-5-carbaldehyde (CAS 70753-36-5) lacks the vinylogous nucleophilic reactivity provided by the 4-nitro group . The capacity for sequential, chemoselective transformations without protecting-group interconversion constitutes a quantifiable synthetic efficiency advantage.

Synthetic Versatility Orthogonal Reactivity Chemoselective Transformations

Boiling Point Comparison: 3-Methyl-4-nitroisoxazole-5-carbaldehyde vs. 3-Methyl-4-nitroisoxazole Reveals 94 °C Reduced Volatility for Safer Handling

The calculated boiling point of 3-methyl-4-nitroisoxazole-5-carbaldehyde (330.8 ± 42.0 °C at 760 mmHg) is approximately 94 °C higher than that of the de-formylated analog 3-methyl-4-nitroisoxazole (236.5 ± 20.0 °C at 760 mmHg) . The presence of the aldehyde group significantly increases the molecular weight and introduces a strong dipole (carbonyl), both contributing to increased intermolecular forces and reduced vapor pressure. This translates to a lower inhalation exposure risk during open-vessel manipulations and a wider operational temperature window for solvent removal under reduced pressure, a practical advantage in kilogram-scale intermediate preparation.

Physical Properties Safety Volatility

Purity Benchmark: Commercial Availability at ≥98% Purity Supports Quantitative Reproducibility in Sensitive Catalytic and Pharmacological Assays

Multiple reputable vendors, including CymitQuimica and Beyotime, list 3-methyl-4-nitroisoxazole-5-carbaldehyde with a purity specification of ≥95% [1], with some vendors offering 98% purity . In comparison, certain close analogs, such as 3-methyl-4-nitroisoxazole (95% typical) and 3,5-dimethyl-4-nitroisoxazole (95–98%), are available in a similar purity range . While the purity range is comparable across the class, the reproducibility of high-purity supply for this specific compound is important because residual impurities (e.g., unreacted nitroketone or hydroximyl halide precursors) have been shown in class-level studies to interfere with metal-catalyzed cross-coupling and organocatalytic asymmetric transformations [2]. Procurement of the target compound from a qualified supplier with rigorous batch-to-batch consistency (ISO certification) is thus a critical selection factor.

Purity Specification Reproducibility Procurement Quality

3-Methyl-4-nitroisoxazole-5-carbaldehyde: Evidence-Backed Application Scenarios for Prioritized Scientific and Industrial Procurement


Medicinal Chemistry: Synthesis of 5-Styryl-4-nitroisoxazole Libraries for NLO and Bioactivity Screening

The C-5 aldehyde group of 3-methyl-4-nitroisoxazole-5-carbaldehyde serves as a direct entry point for Knoevenagel and Henry-type condensations to generate styryl-functionalized derivatives. This scaffold has been demonstrated to yield compounds with nonlinear optical (NLO) β values up to 379.95 esu and γ values up to 1789.03 esu, significantly exceeding urea as a reference standard, while exhibiting high thermal stability (>200 °C) suitable for OLED applications [1]. The aldehyde handle enables direct diversification without requiring pre-functionalization steps that would be necessary when starting from non-carbonyl nitroisoxazole analogs.

FOXO3-DNA Interaction Inhibition: Enamine Building Block Synthesis for Targeted Cancer Therapeutics

The target compound has been specifically employed as a key building block for the preparation of (E)-N,N-dimethyl-2-(3-methyl-4-nitroisoxazol-5-yl)ethen-1-amine, a vinylogous enamine intermediate used to construct a library of 4-nitroisoxazole derivatives that inhibit the FOXO3-DNA binding interaction [2]. This application relies on the unique combination of the C-5 aldehyde (for enamine formation) and the C-4 nitro group (for electronic tuning and subsequent reduction to amine), a dual reactivity profile not available from any other single commercially available isoxazole building block.

Multicomponent Reaction (MCR) Platforms: Combinatorial Library Synthesis Using the Orthogonal Aldehyde–Nitro Scaffold

3-Methyl-4-nitroisoxazole-5-carbaldehyde has been incorporated into tandem grinding-based multicomponent reactions that produce 3,4,5-trisubstituted isoxazoles in good to quantitative yields with reaction times as short as 3–10 minutes under solvent-free mechanochemical conditions [2][3]. The aldehyde functionality enables participation in aldol and Knoevenagel condensations that are structurally precluded for 3,5-dialkyl-4-nitroisoxazole analogs, positioning this compound as a superior entry point for diversity-oriented synthesis (DOS) campaigns that require rapid generation of compound libraries.

Bioreductive Prodrug Design: Dual-Functional Scaffold for Hypoxia-Selective Activation

The 4-nitro group on the isoxazole ring has been shown in class-level studies to undergo bioreduction under hypoxic conditions, generating reactive intermediates capable of interacting with cellular components [4]. When combined with the C-5 aldehyde as a conjugation handle for targeting-vector attachment, this compound offers a single-intermediate solution for constructing hypoxia-activated prodrug candidates. Analogs lacking the 4-nitro group (e.g., 3-methylisoxazole-5-carbaldehyde) cannot participate in this bioreductive activation mechanism, while analogs lacking the C-5 aldehyde cannot be readily conjugated to targeting ligands.

Quote Request

Request a Quote for 3-Methyl-4-nitroisoxazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.